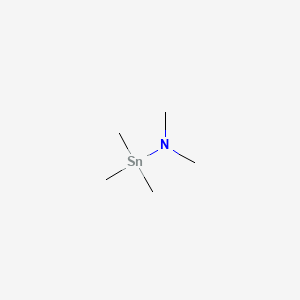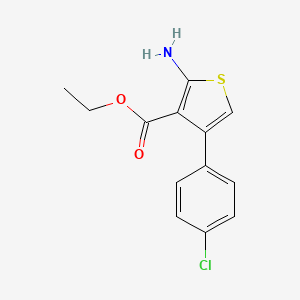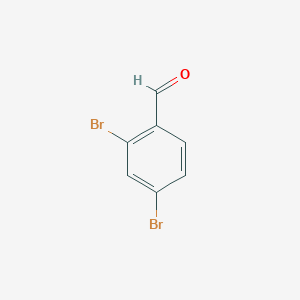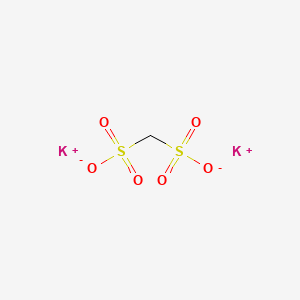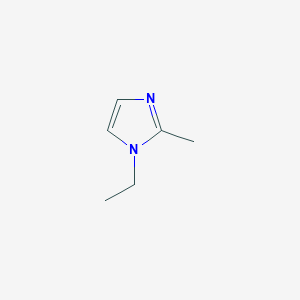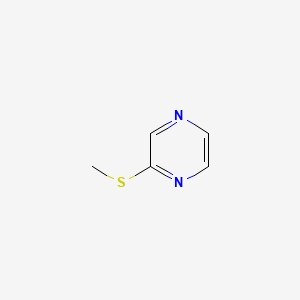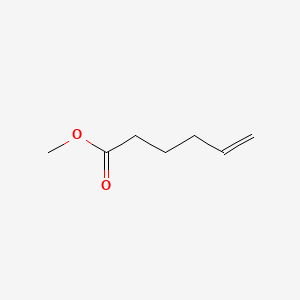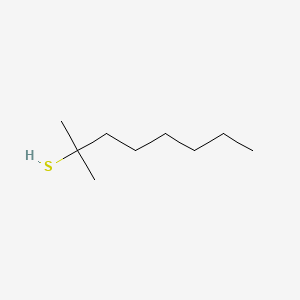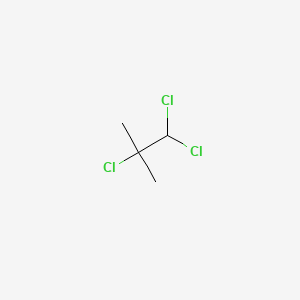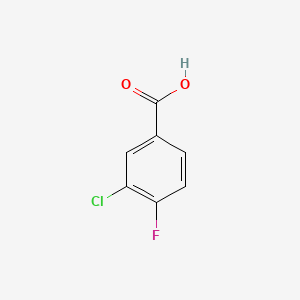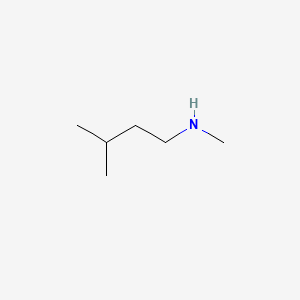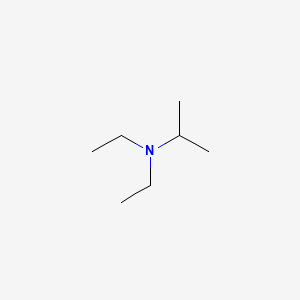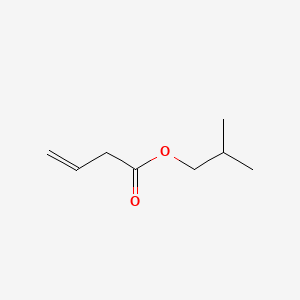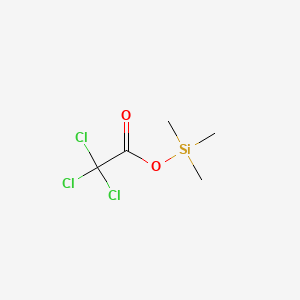
Trimethylsilyl trichloroacetate
概要
説明
Trimethylsilyl trichloroacetate is a chemical compound with the linear formula CCl3CO2Si(CH3)3 . It is used in various applications in organic synthesis .
Synthesis Analysis
Trimethylsilyl trichloroacetate is a convenient reagent for salt-free silylations of phenols, carboxylic acids, mercaptans, amides, acetylenes, and -keto esters . This makes it a versatile tool in organic synthesis.Molecular Structure Analysis
The molecular formula of Trimethylsilyl trichloroacetate is C5H9Cl3O2Si . It has an average mass of 235.568 Da and a monoisotopic mass of 233.943741 Da .Chemical Reactions Analysis
Trimethylsilyl trichloroacetate is used in various chemical reactions. For instance, it is used in the silylation of phenols, carboxylic acids, mercaptans, amides, acetylenes, and -keto esters . This makes it a valuable reagent in organic synthesis.Physical And Chemical Properties Analysis
Trimethylsilyl trichloroacetate has a density of 1.245 g/mL at 25 °C (lit.) and a refractive index n20/D 1.44 (lit.) . It has a boiling point of 70-73 °C/12 mmHg (lit.) . The compound is also characterized by a molar refractivity of 50.2±0.3 cm^3 .科学的研究の応用
Silylation Applications
Trimethylsilyl trichloroacetate (TMS-CA) is a versatile reagent used for silylation, a process critical in organic chemistry for protecting functional groups. It is particularly effective in the silylation of phenols, carboxylic acids, mercaptans, amides, acetylenes, and β-keto esters. The reaction with aldehydes and ketones yields silylated trichloromethyl carbinols, highlighting its broad applicability in organic synthesis (Renga & Wang, 1985).
Reactivity with Aldehydes and Ketones
TMS-CA reacts with aldehydes and ketones in the presence of fluoride ion to form trichloromethyl adducts. This reaction demonstrates its utility in creating complex organic compounds, which is important for various chemical syntheses (Jesus, Prieto, Valle, & Larson, 1987).
Molecular Structure and Properties
The molecular structure and properties of TMS-CA have been extensively studied. For instance, its molecular structure was determined using ab initio and DFT calculations. The infrared and Raman spectra for the liquid phase of TMS-CA were recorded, providing insights into its vibrational properties. Such studies are crucial for understanding how TMS-CA behaves in different chemical reactions (Lestard et al., 2013).
Dichlorocarbene Generation
Another significant application of TMS-CA is in the generation of dichlorocarbene, a reactive intermediate in organic chemistry. By reacting TMS-CA with alkenes in the presence of a phase transfer catalyst and potassium fluoride, dichlorocarbene adducts can be formed. This method is non-basic and mild, making it a valuable tool for synthetic chemists (Dehmlow & Leffers, 1977).
Catalyst in Organic Synthesis
TMS-CA also serves as a catalyst in various organic synthesis reactions. Its ability to accelerate nucleophilic reactions in aprotic media, due to its electrophilic coordination to hetero functional groups, exhibits unique selectivities, making it a powerful tool in organic synthesis (Noyori, Murata, & Suzuki, 1981).
Applications in Battery Technology
In the field of energy storage, TMS-CA has been applied to suppress the self-discharge of charged lithium nickel cobalt manganese oxide (LNCM) in high-energy batteries. This application highlights its potential utility beyond traditional organic synthesis (Liao et al., 2016).
Safety And Hazards
特性
IUPAC Name |
trimethylsilyl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIZQIKYAKUOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948314 | |
| Record name | Trimethylsilyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl trichloroacetate | |
CAS RN |
25436-07-1 | |
| Record name | Acetic acid, 2,2,2-trichloro-, trimethylsilyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25436-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl trichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025436071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl trichloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)
